Home > Products > Screening Compounds P102571 > KRas G12C inhibitor 3
KRas G12C inhibitor 3 -

KRas G12C inhibitor 3

Catalog Number: EVT-12559666
CAS Number:
Molecular Formula: C32H36ClN7O2
Molecular Weight: 586.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

KRas G12C inhibitor 3 belongs to a category of direct inhibitors that covalently bind to the mutant cysteine residue in the KRas protein. These inhibitors are classified as selective for the inactive GDP-bound state of KRas G12C, which allows them to effectively block downstream signaling pathways associated with tumor growth and survival. The compound's development is rooted in medicinal chemistry advancements that have enabled the targeting of specific mutant forms of oncogenic proteins.

Synthesis Analysis

Methods and Technical Details

The synthesis of KRas G12C inhibitor 3 involves several key steps:

  1. Starting Materials: The synthesis typically begins with commercially available precursors that contain the necessary functional groups for modification.
  2. Covalent Bond Formation: The compound is designed to form a covalent bond with the cysteine residue at position 12 in the KRas protein. This is achieved through a nucleophilic attack on an electrophilic center within the inhibitor.
  3. Purification: After synthesis, the compound undergoes purification processes such as chromatography to isolate the desired product from any by-products.
  4. Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

The molecular formula of KRas G12C inhibitor 3 is C32H36ClN7O2, indicating a complex structure with multiple functional groups that facilitate its interaction with the KRas protein. Its three-dimensional structure reveals a binding pocket designed to accommodate the mutant cysteine residue, enhancing specificity over wild-type KRas proteins.

Structural Features

  • Covalent Binding Site: The compound features a reactive electrophile that interacts with the thiol group of cysteine.
  • Hydrophobic Regions: These regions promote binding affinity and stability within the hydrophobic pockets of the KRas protein.
Chemical Reactions Analysis

Reactions and Technical Details

KRas G12C inhibitor 3 primarily engages in covalent modification reactions with the KRas G12C protein:

  • Nucleophilic Attack: The thiol group of cysteine performs a nucleophilic attack on the electrophilic center of the inhibitor.
  • Formation of a Covalent Adduct: This reaction results in a stable covalent adduct that effectively locks the KRas protein in its inactive form, thereby inhibiting downstream signaling pathways critical for tumor growth.
Mechanism of Action

Process and Data

The mechanism by which KRas G12C inhibitor 3 exerts its effects involves several steps:

  1. Binding to Inactive State: The inhibitor preferentially binds to the GDP-bound form of KRas G12C, preventing it from transitioning to its active state.
  2. Inhibition of Signal Transduction: By stabilizing this inactive form, the inhibitor effectively blocks downstream signaling through pathways such as MAPK and PI3K/AKT, which are crucial for cell proliferation and survival.
  3. Impact on Tumor Cells: This inhibition leads to reduced proliferation rates in cancer cells harboring the KRas G12C mutation, ultimately resulting in tumor regression or stasis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline substance.
  • Solubility: Solubility characteristics can vary based on formulation but are crucial for bioavailability.

Chemical Properties

  • Stability: The compound's stability under physiological conditions is essential for its efficacy as an anticancer agent.
  • Reactivity: Its reactivity towards thiol groups is fundamental for its mechanism of action.
Applications

Scientific Uses

KRas G12C inhibitor 3 has significant applications in cancer research and therapy:

  • Targeted Therapy: It serves as a targeted therapeutic option for patients with cancers exhibiting the KRas G12C mutation, particularly non-small cell lung cancer.
  • Combination Therapies: Ongoing research explores its use in combination with other targeted therapies to overcome resistance mechanisms observed in clinical settings.
  • Preclinical Studies: The compound is utilized in preclinical models to further understand its pharmacodynamics and potential resistance mechanisms.

Properties

Product Name

KRas G12C inhibitor 3

IUPAC Name

2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile

Molecular Formula

C32H36ClN7O2

Molecular Weight

586.1 g/mol

InChI

InChI=1S/C32H36ClN7O2/c1-3-29(41)40-18-17-39(19-23(40)12-14-34)31-25-13-16-38(28-11-5-8-22-7-4-10-26(33)30(22)28)20-27(25)35-32(36-31)42-21-24-9-6-15-37(24)2/h3-5,7-8,10-11,23-24H,1,6,9,12-13,15-21H2,2H3/t23-,24-/m0/s1

InChI Key

IYDWXYZUEBUWCQ-ZEQRLZLVSA-N

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.